

Application Notes: Quantification of Bisphenol B in Serum by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bisphenol B-¹³C₁₂

Cat. No.: B13854380

[Get Quote](#)

Introduction

Bisphenol B (BPB), a structural analog of Bisphenol A (BPA), is utilized in the manufacturing of polycarbonate plastics and epoxy resins.^[1] Concerns regarding its potential endocrine-disrupting properties and subsequent adverse health effects necessitate sensitive and accurate methods for its quantification in human biological matrices, such as serum. This document outlines a robust and reliable method for the determination of BPB in human serum using a stable isotope-labeled internal standard (¹³C₁₂-BPB) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is critical for correcting matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.^[2]

Principle

The method is based on the principle of isotope dilution mass spectrometry (ID-MS). A known amount of ¹³C₁₂-labeled Bisphenol B (¹³C₁₂-BPB) is added to a serum sample as an internal standard. Following sample preparation to extract the analytes and remove interferences, the sample is analyzed by LC-MS/MS. The native BPB and the ¹³C₁₂-BPB internal standard co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. Quantification is achieved by measuring the ratio of the signal response of the native BPB to that of the ¹³C₁₂-BPB internal standard. This ratio is then used to calculate the concentration of BPB in the original sample by referencing a calibration curve prepared with known concentrations of BPB and a constant concentration of the internal standard.

Experimental Protocols

1. Materials and Reagents

- Bisphenol B (BPB) analytical standard
- $^{13}\text{C}_{12}$ -Bisphenol B ($^{13}\text{C}_{12}$ -BPB) internal standard solution (e.g., 100 $\mu\text{g}/\text{mL}$ in acetonitrile)[3]
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Ammonium acetate
- Human serum (blank)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- β -glucuronidase/arylsulfatase for the hydrolysis of conjugated BPB (optional, if total BPB is to be measured)[1]

2. Preparation of Standard Solutions

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of BPB and $^{13}\text{C}_{12}$ -BPB in methanol.
- Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration and quality control (QC) samples.
- Internal Standard Spiking Solution (e.g., 10 ng/mL): Dilute the $^{13}\text{C}_{12}$ -BPB working standard solution with 50:50 (v/v) methanol:water to the desired concentration.

3. Sample Preparation

- Sample Thawing: Thaw frozen serum samples at room temperature.[4]
- Spiking with Internal Standard: To 200 μL of serum, add 20 μL of the $^{13}\text{C}_{12}$ -BPB internal standard spiking solution. Vortex for 10 seconds.

- (Optional) Enzymatic Hydrolysis: If measuring total BPB (free and conjugated), add 50 μ L of β -glucuronidase/arylsulfatase solution and incubate at 37°C for a specified time (e.g., 4 hours or overnight).
- Protein Precipitation: Add 600 μ L of cold acetonitrile to the serum sample. Vortex vigorously for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge the sample at 10,000 \times g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 200 μ L of the initial mobile phase (e.g., 65:35 water:acetonitrile). Vortex to ensure complete dissolution.
- Filtration: Filter the reconstituted sample through a 0.22 μ m syringe filter into an HPLC vial for analysis.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate BPB from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Ionization Mode: Electrospray Ionization (ESI) - Negative.
- Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both BPB and $^{13}\text{C}_{12}$ -BPB.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method, based on typical values reported for bisphenol analysis in serum.

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	0.05 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.18 ng/mL

Table 2: Accuracy and Precision

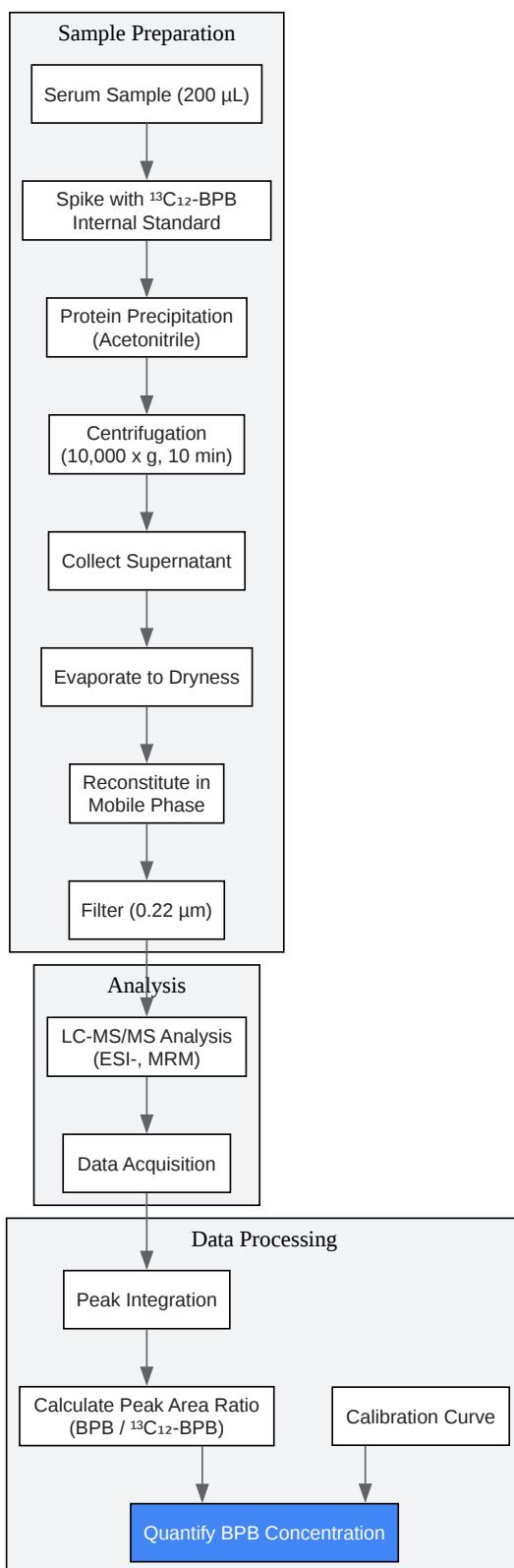

Spiked Concentration (ng/mL)	Mean Recovery (%)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
0.8 (Low QC)	71.2 - 81.5	< 15%	< 15%
8.0 (Mid QC)	82.8 - 85.6	< 15%	< 15%
20.0 (High QC)	93.9 - 94.6	< 15%	< 15%

Table 3: Mass Spectrometric Parameters (Illustrative)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
BPB	241.1	213.1	100	-20
¹³ C ₁₂ -BPB	253.1	225.1	100	-20

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for BPB quantification in serum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. library.dphen1.com [library.dphen1.com]
- 2. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphenol B (ring- $\text{^{13}\text{C}}$ $\text{^{14}\text{C}}$ $\text{^{15}\text{N}}$ $\text{^{18}\text{O}}$ $\text{^{2}\text{H}}$, 99%) 100 $\mu\text{g}/\text{mL}$ in acetonitrile - Cambridge Isotope Laboratories, CLM-9851-1.2 [isotope.com]
- 4. A round robin approach to the analysis of bisphenol a (BPA) in human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Quantification of Bisphenol B in Serum by Isotope Dilution Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13854380#quantifying-bisphenol-b-in-serum-using-a-13c12-labeled-standard>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com